molecular formula C11H9ClN2O2 B2382000 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid CAS No. 944905-15-1

1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid

Cat. No.: B2382000
CAS No.: 944905-15-1
M. Wt: 236.66
InChI Key: COJXJVLIQILNDJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles or the reaction of substituted aromatic aldehydes with amines. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of catalytic redox cycling and other advanced methodologies can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

  • 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
  • 2-Substituted benzimidazoles
  • Fluorinated imidazoles and benzimidazoles

Uniqueness: 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-2-chloroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-11-13-6-9(10(15)16)14(11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJXJVLIQILNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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